2-(Methylcarbamoyl)isonicotinic acid
Overview
Description
2-(Methylcarbamoyl)isonicotinic acid is a compound with the CAS Number: 1279208-48-8 . It has a molecular weight of 180.16 . This compound has been identified as a preliminary active fragment that displays inhibition of KDM4A enzymatic activity .
Molecular Structure Analysis
The IUPAC name for this compound is 2-[(methylamino)carbonyl]isonicotinic acid . The InChI code is 1S/C8H8N2O3/c1-9-7(11)6-4-5(8(12)13)2-3-10-6/h2-4H,1H3,(H,9,11)(H,12,13) .Physical And Chemical Properties Analysis
This compound is a solid substance . Unfortunately, additional physical and chemical properties were not found in the retrieved data.Scientific Research Applications
Inhibition of KDM4A Enzymatic Activity
“2-(Methylcarbamoyl)isonicotinic acid” has been identified as a preliminary active fragment that displays inhibition of KDM4A enzymatic activity . KDM4A is a lysine demethylase enzyme that plays an important role in the epigenetic dysregulation in various cancers and is linked to aggressive disease and poor clinical outcomes . The compound was found to have an inhibition potency of 7.09 ± 1.36 μM for KDM4A .
Development of KDM4A Inhibitors
The compound is used in the development of selective KDM4A inhibitors . In-silico studies guided the development of derivatives designed as expansion of the primary fragment hit and provided further knowledge on the structure-activity relationship .
Organocatalyst in Condensation Reactions
“2-(Methylcarbamoyl)isonicotinic acid” serves as an organocatalyst in the one pot four component condensation reaction . This reaction is used to synthesize pyranopyrazoles based heterocyclic compounds .
Ligand for Coordination Polymer Preparation
The compound acts as an organic ligand for the preparation of copper (I) halide coordination polymer [CuBr (IN)]n, by hydrothermal method .
Synthesis of Anti-Tuberculosis Compounds
The synthesized compounds exhibited significant activity when compared to first-line drugs such as isoniazid (INH) and rifampicin (RIP) and could be a good starting point to develop new lead compounds in the fight against multidrug resistant tuberculosis .
Mechanism of Action
Target of Action
The primary target of 2-(Methylcarbamoyl)isonicotinic acid is the Lysine demethylase 4A (KDM4A) enzyme . KDM4A is a member of the lysine demethylase family, which catalyzes the removal of methyl marks from histone lysine residues, thereby regulating chromatin structure and gene expression . KDM4A plays a crucial role in the epigenetic dysregulation in various cancers and is linked to aggressive disease and poor clinical outcomes .
Mode of Action
2-(Methylcarbamoyl)isonicotinic acid interacts with KDM4A, inhibiting its enzymatic activity . This inhibition is achieved through a substrate-competitive mechanism, as identified by a Homogeneous Time-Resolved Fluorescence-based assay . The compound’s interaction with KDM4A results in the inhibition of H3K9me3 peptide demethylation, a key process in the regulation of gene expression .
Biochemical Pathways
The action of 2-(Methylcarbamoyl)isonicotinic acid primarily affects the biochemical pathways involving histone methylation. Histone methylation is a crucial epigenetic mechanism regulated by the interplay of lysine methyltransferases (KMTs) and demethylases (KDMs) . By inhibiting KDM4A, 2-(Methylcarbamoyl)isonicotinic acid disrupts this balance, leading to changes in chromatin structure and gene expression .
Result of Action
The inhibition of KDM4A enzymatic activity by 2-(Methylcarbamoyl)isonicotinic acid leads to changes in the methylation status of histone lysine residues . This can result in alterations in chromatin structure and gene expression, potentially influencing cellular processes such as proliferation, development, differentiation, and genome integrity .
Safety and Hazards
While specific safety and hazard information for 2-(Methylcarbamoyl)isonicotinic acid was not found, it’s generally recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . It’s also advised to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
2-(Methylcarbamoyl)isonicotinic acid has been identified as a preliminary active fragment, displaying inhibition of KDM4A enzymatic activity . Its chemical exploration was deeply investigated by computational and experimental approaches which allowed a rational fragment growing process . The in-silico studies guided the development of derivatives designed as expansion of the primary fragment hit and provided further knowledge on the structure–activity relationship . This work provides useful insights into key ligand-KDM4A protein interaction and provides structural features for the development of successful selective KDM4A inhibitors .
properties
IUPAC Name |
2-(methylcarbamoyl)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-9-7(11)6-4-5(8(12)13)2-3-10-6/h2-4H,1H3,(H,9,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIZBGMQZAJNIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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